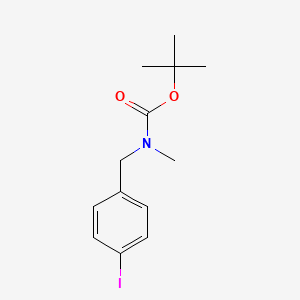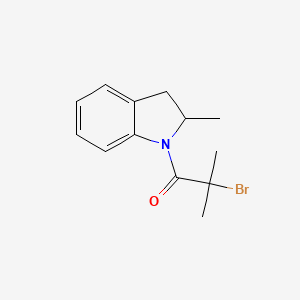
1-(2-Bromo-2-methylpropanoyl)-2-methylindoline
Übersicht
Beschreibung
“1-(2-Bromo-2-methylpropanoyl)-2-methylindoline” is a complex organic compound. It contains an indoline group, which is a heterocyclic compound and a subset of the larger class of indole compounds . The “2-Bromo-2-methylpropanoyl” part indicates the presence of a bromine atom and a methyl group attached to a propanoyl group .
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromo-2-methylpropanoyl)-2-methylindoline” are not available, similar compounds often involve reactions such as nucleophilic substitution or addition-elimination reactions . For instance, the hydrolysis of 2-bromo-2-methylpropane, a related compound, is often cited as a classic example of an SN1 reaction .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivatives Synthesis
Research on the synthesis and characterization of new heterocyclic derivatives highlights the importance of compounds similar to 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline. These derivatives are crucial in the development of antihypertension drugs and other pharmaceutical applications. A study conducted by Peyrot et al. (2001) explored the oxidation reactions involving 1-amino-2-methylindoline, a related compound, to produce novel heterocyclic derivatives. These derivatives have been characterized using various analytical techniques, contributing to the understanding of their structural and thermochemical properties, which could have implications for drug synthesis and development Peyrot et al., 2001.
Polymeric Materials Development
In the field of polymer science, the modification of commercial polymers through bromination and subsequent reactions has been studied to produce water-soluble polymers with potential applications in heterophase polymerization and as ionic conductors. Yuan et al. (2011) demonstrated how brominated polyfunctional macroinitiators could be used to create brush polymers and polyelectrolyte copolymers, showcasing the versatility of bromine-containing compounds in creating materials with unique properties Yuan et al., 2011.
Photochemical Reactions and Mechanisms
The photochemical behaviors of 2-substituted N-(2-halogenoalkanoyl) derivatives, closely related to the chemical structure , have been investigated to understand their reaction mechanisms under irradiation. Nishio et al. (2000) described how these compounds undergo various reactions to yield methacrylanilides, oxindoles, and other cyclic products. These findings provide insight into the potential applications of 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline in synthesizing valuable organic compounds through photochemical processes Nishio et al., 2000.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-2-methyl-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9-8-10-6-4-5-7-11(10)15(9)12(16)13(2,3)14/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRIMGVOGDDYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-2-methylpropanoyl)-2-methylindoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B1404333.png)
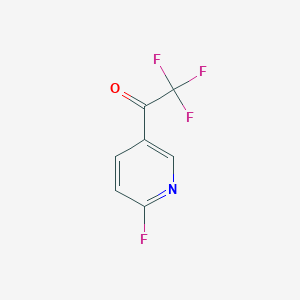
![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)
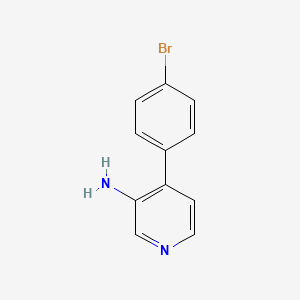
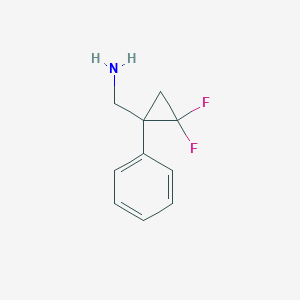
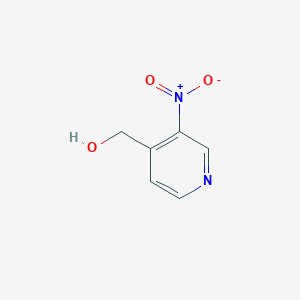
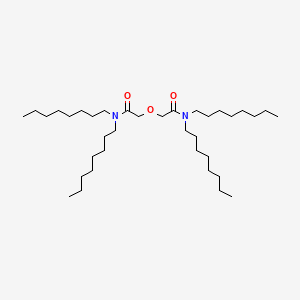
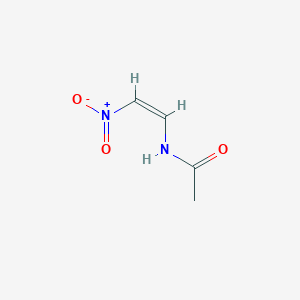
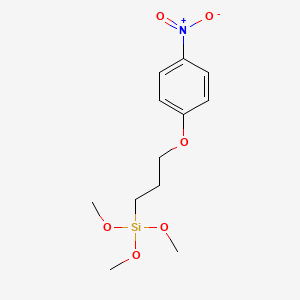
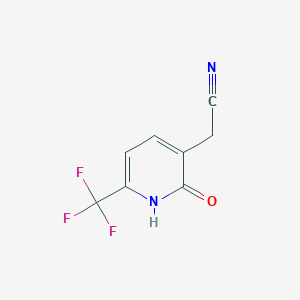
![3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B1404350.png)
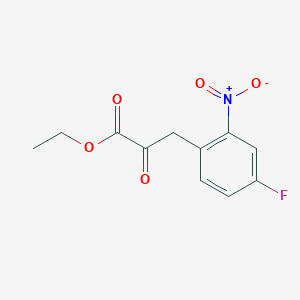
![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)
